molecular formula C9H5ClN2O3S B12861618 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride

2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride

Cat. No.: B12861618
M. Wt: 256.67 g/mol
InChI Key: RIVFUDNOSSUWLV-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a cyanomethyl group and a sulfonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ring. One common method involves the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts

Chemical Reactions Analysis

2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyanomethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H5ClN2O3S

Molecular Weight

256.67 g/mol

IUPAC Name

2-(cyanomethyl)-1,3-benzoxazole-6-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O3S/c10-16(13,14)6-1-2-7-8(5-6)15-9(12-7)3-4-11/h1-2,5H,3H2

InChI Key

RIVFUDNOSSUWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=N2)CC#N

Origin of Product

United States

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